molecular formula C13H16O2 B13444469 2-(4-(sec-Butyl)phenyl)acrylic acid

2-(4-(sec-Butyl)phenyl)acrylic acid

Cat. No.: B13444469
M. Wt: 204.26 g/mol
InChI Key: DAWRRWLLCSAOFK-UHFFFAOYSA-N
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Description

2-(4-(sec-Butyl)phenyl)acrylic acid is an organic compound characterized by an acrylic acid backbone (CH₂=CHCOOH) substituted at the 2-position of a phenyl ring, which itself bears a sec-butyl group at the para position. Acrylic acid derivatives are often employed as intermediates in synthesizing polymers, bioactive molecules, or specialty chemicals .

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-(4-butan-2-ylphenyl)prop-2-enoic acid

InChI

InChI=1S/C13H16O2/c1-4-9(2)11-5-7-12(8-6-11)10(3)13(14)15/h5-9H,3-4H2,1-2H3,(H,14,15)

InChI Key

DAWRRWLLCSAOFK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C(=C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(sec-Butyl)phenyl)acrylic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with sec-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 4-(sec-Butyl)benzene. This intermediate can then undergo a Heck reaction with acrylic acid to yield the desired product .

Industrial Production Methods

Industrial production of 2-(4-(sec-Butyl)phenyl)acrylic acid typically involves large-scale Friedel-Crafts alkylation followed by Heck coupling. The reaction conditions are optimized to maximize yield and purity, often involving high temperatures and pressures, as well as the use of specialized catalysts to ensure efficient conversion .

Chemical Reactions Analysis

Types of Reactions

2-(4-(sec-Butyl)phenyl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-(sec-Butyl)phenyl)acrylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(sec-Butyl)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The acrylic acid moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the modulation of biological pathways and the exertion of therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
  • Structure : Features a 3,4-dihydroxyphenyl group attached to the acrylic acid backbone.
  • Key Differences : The hydroxyl groups in caffeic acid enhance hydrogen bonding and solubility in polar solvents, whereas the sec-butyl substituent in 2-(4-(sec-butyl)phenyl)acrylic acid increases hydrophobicity and steric bulk.
  • Applications: Caffeic acid is widely used in antioxidant research, food additives, and cosmetic formulations due to its phenolic properties . In contrast, the sec-butyl variant may exhibit enhanced lipid solubility, making it suitable for hydrophobic drug delivery systems.
Ibuprofen Impurity O (2-(4-(sec-Butyl)phenyl)propanoic Acid)
  • Structure: A propanoic acid derivative with a sec-butylphenyl group.
  • Key Differences: The absence of the acrylic acid’s α,β-unsaturated double bond reduces reactivity toward Michael addition or polymerization. This structural difference impacts pharmacological activity; ibuprofen derivatives act as NSAIDs (non-steroidal anti-inflammatory drugs), while acrylic acid derivatives are more reactive in conjugate addition reactions .
  • Data Table :
Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
2-(4-(sec-Butyl)phenyl)acrylic acid C₁₃H₁₆O₂ 204.27 (calculated) Acrylic acid, sec-butylphenyl Polymer intermediates
Ibuprofen Impurity O C₁₃H₁₈O₂ 206.28 Propanoic acid, sec-butylphenyl Pharmaceutical impurities
Quinoline-4-Carboxylic Acid Derivatives
  • Structure: Quinoline ring substituted with sec-butylphenyl and carboxylic acid groups (e.g., 2-(4-(sec-butyl)phenyl)-6,8-dimethylquinoline-4-carboxylic acid, CAS 932928-86-4).
  • Key Differences: The quinoline core introduces aromatic nitrogen, enabling coordination chemistry and fluorescence properties. The acrylic acid analog lacks this heterocyclic system but offers simpler synthetic routes for functionalization .
  • Applications: Quinoline derivatives are used in metal-organic frameworks (MOFs) and kinase inhibitors, while acrylic acid derivatives are tailored for photopolymerization or as crosslinkers.
2-[4-(sec-Butyl)phenoxy]acetic Acid
  • Structure : An acetic acid moiety linked via an ether bond to the sec-butylphenyl group.
  • Key Differences : The ether linkage reduces acidity (pKa ~4.7 for acetic acid vs. ~2.8 for acrylic acid) and alters electronic properties. This compound may serve as a herbicide intermediate, whereas the acrylic acid variant’s conjugated system enables UV-initiated reactions .

Physicochemical and Reactivity Comparisons

  • Lipophilicity: The sec-butyl group in 2-(4-(sec-butyl)phenyl)acrylic acid increases logP (octanol-water partition coefficient) compared to caffeic acid, enhancing membrane permeability but reducing water solubility.
  • Reactivity: The α,β-unsaturated carbonyl in acrylic acid facilitates nucleophilic attacks (e.g., thiol additions), unlike propanoic or acetic acid analogs. This reactivity is exploited in creating drug conjugates or photo-curable resins .

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